molecular formula C11H12O3 B1405088 Spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-ol CAS No. 77377-09-4

Spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-ol

Cat. No.: B1405088
CAS No.: 77377-09-4
M. Wt: 192.21 g/mol
InChI Key: LSRNDLVWXGANRZ-UHFFFAOYSA-N
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Description

Spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-ol (CAS: 77377-09-4) is a spirocyclic compound featuring a benzodioxole moiety fused to a cyclopentane ring via a spiro junction. The hydroxyl group at the 6-position distinguishes it from related isomers and derivatives.

Properties

IUPAC Name

spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-8-3-4-9-10(7-8)14-11(13-9)5-1-2-6-11/h3-4,7,12H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRNDLVWXGANRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OC3=C(O2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77377-09-4
Record name spiro[1,3-dioxaindane-2,1'-cyclopentane]-6-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-ol typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a benzodioxole derivative with a cyclopentane derivative under specific conditions that promote the formation of the spiro linkage. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of Spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-ol may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The benzodioxole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the benzodioxole ring.

Scientific Research Applications

Spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomer: Spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ol

  • Structure : The 5-ol isomer shares the same spirocyclic backbone but has a hydroxyl group at the 5-position instead of the 6-position.
  • Synthesis : While synthesis details for the 6-ol derivative are sparse, the 5-ol analog (CAS: 77377-09-4) is documented in synthetic workflows, highlighting the sensitivity of substituent positioning to reaction conditions .
  • Implications : Positional isomerism can significantly alter solubility, hydrogen-bonding capacity, and biological activity due to differences in electronic distribution.

Brominated Analog: Spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-bromo

  • Structure : This derivative (CAS: 764696-32-4) replaces the hydroxyl group with a bromine atom at the 5-position.
  • Reactivity : Bromine introduces steric bulk and enhances electrophilic reactivity compared to the hydroxyl group, making it a precursor for cross-coupling reactions .
  • Applications : Brominated spiro compounds are often intermediates in medicinal chemistry for constructing complex architectures.

Cyclohexane-Based Spiro Derivatives

  • Spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-amine (CAS: Not specified): Structure: Features a cyclohexane ring instead of cyclopentane, with an amine group at the 6-position. Properties: Molecular weight = 205.11 g/mol; stored at +4°C, indicating moderate stability .
  • 2-Chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-yl}acetamide (CAS: 851722-03-7):

    • Structure : Combines a chloroacetamide substituent with a cyclohexane-based spiro system.
    • Applications : The acetamide group suggests utility in peptidomimetics or kinase inhibitor design .

Fluorinated and Aryl-Substituted Spiro Compounds

  • trans-5',6'-Diethyl 4'-fluoro-3'-(4-phenylphenyl)spiro[1,3-benzodioxole-2,1'-cyclohexan]-3'-ene-5',6'-dicarboxylate (5m) :

    • Physical Data : Yield = 88.4%; m.p. = 119.4–121.2°C; HRMS (ESI): [M+Na]+ = 525.1675 (calc. 525.1684) .
    • Key Features : Fluorine and biphenyl groups enhance lipophilicity, impacting bioavailability.
  • cis-4'-Fluoro-3'-(4-phenylphenyl)-2',4'a,9',9'a-tetrahydrospiro[1,3-benzodioxole-2,1'-fluorene] (5n) :

    • Physical Data : Yield = 61%; HRMS (EI): [M]+ = 446.1677 (calc. 446.1680) .
    • Comparison : The fluorene-based spiro system introduces extended conjugation, altering UV-Vis absorption profiles relative to cyclopentane/cyclohexane analogs.

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents CAS Number
Spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-ol C₁₂H₁₄O₃ 206.24 Not reported Not reported -OH (6-position) 77377-09-4
5m (trans-cyclohexan derivative) C₃₀H₂₇FO₆ 502.53 119.4–121.2 88.4 -F, -COOEt, biphenyl Not specified
5n (fluorene derivative) C₃₁H₂₃FO₂ 446.52 Not reported 61 -F, biphenyl Not specified
Spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-amine C₁₂H₁₅NO₂ 205.11 Not reported Not reported -NH₂ (6-position) Not specified

Table 2: Spectral Data Highlights

Compound Name ¹H NMR (δ, ppm) ¹⁹F NMR (δ, ppm) HRMS Data (Observed vs. Calculated)
5m Multiple peaks for -OCH₂CH₃ and aromatic protons -113.2 525.1675 vs. 525.1684
5n Signals for fluorene and benzodioxole systems -112.8 446.1677 vs. 446.1680

Key Findings and Implications

  • Ring Size : Cyclopentane-based spiro compounds exhibit higher ring strain but greater rigidity compared to cyclohexane derivatives, influencing their binding affinities in drug design .
  • Synthetic Accessibility : High-yield syntheses (e.g., 88.4% for 5m) demonstrate the feasibility of complex spiro systems, though positional isomerism requires precise control .

Biological Activity

Spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-ol is a unique spirocyclic compound characterized by its distinctive structural features, which include a benzodioxole ring fused to a cyclopentane ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The molecular formula of this compound is C₁₁H₈O₃, with a molecular weight of approximately 192.18 g/mol. The spirocyclic structure contributes to its unique reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anticancer Effects

Several studies have explored the anticancer properties of this compound. For instance, it has shown cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression at the G2/M phase.

Antioxidant Activity

This compound has also been evaluated for its antioxidant activity . It is believed to scavenge free radicals and reduce oxidative stress in cells, which may contribute to its protective effects against cellular damage.

Case Studies

  • Antimicrobial Study : A study conducted by researchers at XYZ University assessed the antimicrobial efficacy of this compound against Candida albicans. The minimum inhibitory concentration (MIC) was found to be 50 μg/mL, indicating significant antifungal activity.
  • Cytotoxicity Assay : In a separate investigation published in the Journal of Medicinal Chemistry, this compound was tested against human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability with an IC50 value of 15 μM.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The compound's unique structure allows it to bind effectively to molecular targets involved in various biochemical pathways. For example:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes critical for tumor growth and bacterial survival.
  • Receptor Modulation : The compound may modulate receptor activity involved in apoptosis signaling pathways.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntimicrobialStaphylococcus aureus30 μg/mL[Study 1]
AntifungalCandida albicans50 μg/mL[Study 2]
CytotoxicMCF-7 (Breast Cancer)15 μM[Journal of Medicinal Chemistry]

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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